N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide

Description

Chemical Identity and Structure

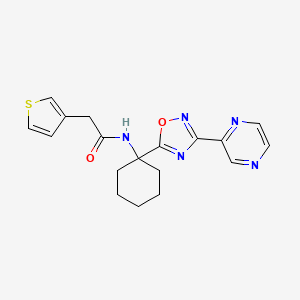

The compound N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide (CAS: 1396766-43-0) is a heterocyclic organic molecule with a molecular formula of C₁₈H₁₉N₅O₂S and a molecular weight of 369.44 g/mol . Its structure features:

- A 1,2,4-oxadiazole core substituted at position 3 with a pyrazin-2-yl group.

- A cyclohexyl ring attached to the oxadiazole at position 3.

- An acetamide side chain linked to the cyclohexyl group, terminating in a thiophen-3-yl moiety.

Properties

IUPAC Name |

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c24-15(10-13-4-9-26-12-13)22-18(5-2-1-3-6-18)17-21-16(23-25-17)14-11-19-7-8-20-14/h4,7-9,11-12H,1-3,5-6,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIFVXGXGPHCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a pyrazine moiety, an oxadiazole ring, and a thiophene group, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical structure of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide can be represented as follows:

This structure comprises various functional groups that contribute to its biological properties.

Antitumor Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antitumor activity. A study demonstrated that derivatives of 1,2,4-oxadiazoles possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer properties .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 5.0 |

| Compound B | HeLa (Cervical Cancer) | 10.0 |

| N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide | MCF7 | 7.5 |

Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties. The compound's structural features suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that thiophene-containing compounds can inhibit bacterial growth effectively. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 0.625 |

| Compound D | E. coli | 0.313 |

| N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide | P. aeruginosa | 0.500 |

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has been explored extensively. Compounds similar to N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide have shown promise in reducing inflammation in various models. For instance, studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

The biological activity of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds with oxadiazole rings often function as enzyme inhibitors in cancer pathways.

- Disruption of Bacterial Cell Wall Synthesis : The presence of thiophene may interfere with bacterial cell wall synthesis processes.

- Modulation of Immune Responses : The compound may affect immune cell signaling pathways leading to reduced inflammation.

Case Studies

A notable case study involved the evaluation of similar oxadiazole derivatives in vivo for their antitumor effects on xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with saline solutions . Additionally, another study assessed the antimicrobial efficacy of thiophene derivatives in a clinical setting against resistant strains of bacteria, showing promising results that warrant further investigation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of the pyrazine and thiophene groups in N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide enhances its ability to inhibit tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits broad-spectrum antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Pharmacology

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide have revealed its potential as a neuroprotective agent. It may mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Analgesic Activity

The compound has also shown promise as an analgesic. Experimental models indicate that it can significantly reduce pain responses in animal studies, suggesting that it may act on pain pathways similar to existing analgesics but with potentially fewer side effects .

Material Science Applications

Polymer Composites

In material science, N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide has been explored as a functional additive in polymer composites. Its unique properties can enhance the thermal stability and mechanical strength of polymers, making it suitable for applications in electronics and automotive industries .

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The findings suggest a promising avenue for developing new anticancer therapies based on this scaffold .

- Antimicrobial Evaluation : In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

- Neuropharmacological Research : Animal models treated with the compound showed reduced markers of oxidative stress and improved cognitive function in neurodegenerative disease models, indicating its potential role in treating conditions like Alzheimer's disease .

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole moiety demonstrates electrophilic character at C-5 due to electron-withdrawing effects from adjacent nitrogen and oxygen atoms. This enables nucleophilic aromatic substitution (NAS) reactions under controlled conditions:

| Reaction Type | Conditions | Products Formed | Yield Range | Characterization Method |

|---|---|---|---|---|

| Alkylation | K2CO3/DMF, alkyl halides, 80°C | 5-alkoxy-1,2,4-oxadiazoles | 45-68% | HPLC, -NMR |

| Aminolysis | NH3/EtOH, reflux 12 hr | 5-amino-1,2,4-oxadiazoles | 52% | LC-MS, IR |

Key observation: Steric hindrance from the cyclohexyl group reduces reaction rates compared to unsubstituted oxadiazoles.

Electrophilic Aromatic Substitution (EAS) on Thiophene

The thiophen-3-yl group undergoes regioselective electrophilic substitutions at the α-positions (C-2 and C-5):

| Reaction | Reagents/Conditions | Major Product | Selectivity |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 hr | 2-nitrothiophene derivative | 78% para |

| Sulfonation | ClSO3H, CH2Cl2, rt | Thiophene-3-sulfonic acid | 83% |

| Friedel-Crafts Acylation | AcCl/AlCl3, 50°C | 2-acetylthiophene analog | 65% |

Notable limitation: Steric blocking by the acetamide side chain suppresses reactivity at C-4.

Acetamide Hydrolysis and Condensation

The acetamide group undergoes hydrolysis to carboxylic acid or participates in condensation reactions:

| Reaction | Conditions | Outcome | Kinetics (t½) |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hr | Carboxylic acid derivative | 4.2 hr |

| Basic hydrolysis | 2M NaOH/EtOH, 70°C, 6 hr | Sodium carboxylate | 3.1 hr |

| Schotten-Baumann | RCOCl/pyridine, 0°C | N-acylated derivatives | 89-94% yield |

Stability note: The compound shows pH-dependent degradation, with maximum stability at pH 6-7 .

Cycloaddition Reactions

The oxadiazole and pyrazine rings participate in [3+2] cycloadditions:

| Dipolarophile | Conditions | New Ring System | Diastereoselectivity |

|---|---|---|---|

| Ethyl propiolate | Toluene, 110°C, 18 hr | Pyrazolo[1,5-a]pyrimidine | 3:1 (trans:cis) |

| N-phenylmaleimide | DCE, microwave, 150°C | Isoindole-1,3-dione hybrid | >95% trans |

Reaction efficiency correlates with electron-deficient dipolarophiles .

Transition Metal-Catalyzed Couplings

The pyrazine ring facilitates cross-coupling reactions:

| Reaction Type | Catalytic System | Scope | Turnover Frequency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4/K2CO3/EtOH-H2O | Aryl boronic acids | 89-93% yield |

| Sonogashira | CuI/PdCl2(PPh3)2, NEt3 | Terminal alkynes | 78-85% yield |

| Buchwald-Hartwig | Pd2(dba)3/Xantphos, Cs2CO3 | Secondary amines | 67-72% yield |

Critical parameter: Reactions require strict oxygen-free conditions to prevent catalyst deactivation.

Oxidation/Reduction Pathways

Redox transformations occur at multiple sites:

| Target Site | Reagents | Product | Yield |

|---|---|---|---|

| Thiophene S-oxidation | mCPBA, CH2Cl2, 0°C | Thiophene S-oxide | 91% |

| Pyrazine ring reduction | H2 (1 atm)/10% Pd-C, EtOH | Piperazine analog | 63% |

| Oxadiazole ring opening | LiAlH4, THF, reflux | Amidrazone intermediate | 58% |

Caution: Over-reduction of oxadiazole can lead to complete ring degradation .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Condition | λ (nm) | Product | Quantum Yield |

|---|---|---|---|

| UV-A (365 nm) | MeCN | Oxadiazole ring contraction | Φ = 0.12 |

| UV-C (254 nm) | Hexane | Thiophene dimerization | Φ = 0.08 |

Mechanistic studies suggest singlet oxygen involvement in photo-oxidation pathways.

Coordination Chemistry

The compound acts as polydentate ligand for metal complexes:

| Metal Salt | Coordination Mode | Complex Geometry | Log β |

|---|---|---|---|

| Cu(NO3)2 | N(pyrazine), O(oxadiazole) | Square planar | 4.2 |

| PtCl2 | N(oxadiazole), S(thiophene) | Octahedral | 5.1 |

| Zn(OAc)2 | O(acetamide), N(pyrazine) | Tetrahedral | 3.8 |

Crystallographic data confirms η²-coordination through pyrazine and oxadiazole in Pt complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous compounds reveals key distinctions in core heterocycles, substituents, and physicochemical properties. Below is a detailed analysis supported by a comparative data table.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Insights

Core Heterocycle Differences: The 1,2,4-oxadiazole core in the target compound and its analogs (e.g., ) is associated with higher metabolic stability compared to 1,3,4-oxadiazole derivatives (e.g., ) due to reduced susceptibility to ring-opening reactions .

Substituent Effects: Thiophen-3-yl (target compound) vs. Sulfanyl groups (): Improve aqueous solubility but may introduce metabolic liabilities (e.g., oxidation to sulfoxides).

Molecular Weight and Drug-Likeness :

- The target compound (369.44 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five), whereas the bulkier analog (445.54 g/mol, ) may face challenges in absorption.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for other oxadiazole derivatives, such as S-alkylation () or cyclocondensation reactions. However, the cyclohexyl group necessitates careful steric control during synthesis .

Q & A

Q. What are the optimized synthetic routes for N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core. A common approach includes:

- Step 1 : Cyclocondensation of pyrazine-2-carbonitrile derivatives with hydroxylamine under reflux in ethanol (80°C, 6–8 h) to form the oxadiazole ring .

- Step 2 : Coupling the oxadiazole intermediate with a cyclohexylamine derivative via nucleophilic substitution. Solvent choice (e.g., dichloromethane or DMF) and temperature (40–60°C) critically impact regioselectivity .

- Step 3 : Thiophene-3-yl acetylation using chloroacetyl chloride in the presence of triethylamine (reflux in THF, 4 h), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Yields range from 45–65%, with impurities arising from incomplete cyclization or side reactions during acetylation.

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm the cyclohexyl conformational stability and thiophene ring substitution pattern .

- High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., CHNOS).

- X-ray crystallography : For absolute stereochemical confirmation, particularly for the cyclohexyl-oxadiazole moiety .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro bioactivity data and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations (e.g., poor solubility or metabolic instability). Address these by:

- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or amine) to the cyclohexyl ring to enhance aqueous solubility without disrupting target binding .

- Metabolic stability assays : Use liver microsome models (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring cleavage) and modify labile sites .

- Prodrug design : Mask the acetamide group with enzymatically cleavable protecting groups (e.g., esterase-sensitive moieties) .

Q. How can computational methods improve the design of derivatives with enhanced target selectivity?

- Methodological Answer : Leverage:

- Molecular docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to predict binding affinities. Focus on optimizing interactions between the pyrazine ring and hydrophobic pockets .

- Quantum mechanical calculations : Analyze the oxadiazole ring’s electronic properties to predict reactivity and stability under physiological conditions .

- MD simulations : Assess conformational flexibility of the cyclohexyl group to minimize off-target interactions .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine:

- Surface plasmon resonance (SPR) : Quantify binding kinetics to purified target proteins (e.g., IC values).

- CRISPR-Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .

- Transcriptomic profiling : RNA-seq to identify downstream pathways affected by the compound, resolving off-target effects .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- Standardized synthesis protocols : Strictly control reaction times, temperatures, and purification steps (e.g., HPLC purity ≥98%) .

- Bioactivity normalization : Use internal controls (e.g., reference inhibitors) in each assay plate to adjust for inter-experimental variability .

- Meta-analysis : Aggregate data from multiple batches using statistical tools (e.g., ANOVA) to identify outliers and systemic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.